molecular formula C16H13N3 B4062238 5-(2-Phenylphenyl)pyrazin-2-amine

5-(2-Phenylphenyl)pyrazin-2-amine

Cat. No.: B4062238
M. Wt: 247.29 g/mol
InChI Key: OPSISAVAKKVPCU-UHFFFAOYSA-N
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Description

5-(2-Phenylphenyl)pyrazin-2-amine is a pyrazine derivative featuring a biphenyl substituent at the 5-position of the pyrazin-2-amine scaffold. This article compares its hypothetical properties with experimentally characterized analogs.

Properties

IUPAC Name

5-(2-phenylphenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c17-16-11-18-15(10-19-16)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSISAVAKKVPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CN=C(C=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenylphenyl)pyrazin-2-amine typically involves the condensation of pyrazin-2-amine with a suitable aryl halide. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of pyrazin-2-amine with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Phenylphenyl)pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Pyrazine N-oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-Phenylphenyl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The 5-position substituent significantly influences the electronic environment, solubility, and stability of pyrazin-2-amine derivatives. Key comparisons include:

Electron-Withdrawing Groups (EWGs)
  • 5-(Trifluoromethyl)pyrazin-2-amine (C₅H₄F₃N₃): The trifluoromethyl group increases electronegativity, reducing electron density on the pyrazine ring. This enhances metabolic stability but may lower solubility .
  • 5-(4-(Isopropylsulfonyl)phenyl)pyrazin-2-amine (VX-970/M6620): The sulfonyl group is strongly electron-withdrawing, improving binding to kinase ATP pockets. Its molecular weight (449.5 g/mol) and logP (~3.5) suggest moderate lipophilicity .
  • 5-(Methylthio)pyrazin-2-amine (C₅H₇N₃S): The thioether group offers moderate EW effects, balancing solubility and reactivity .
Electron-Donating Groups (EDGs)
  • Molecular weight: 109.13 g/mol .
  • 5-(4-Methoxyphenyl)pyrazin-2-amine : Methoxy groups improve solubility via polarity but may accelerate metabolic degradation .
Aromatic and Extended Systems
  • 5-(4-Hydroxyphenyl)pyrazin-2-amine (Coelenterazines): The hydroxyphenyl group participates in chemiluminescence via intramolecular electron transfer during dioxetanone decomposition .
  • 5-(3-Fluorophenyl)pyrazin-2-amine (C₁₀H₈FN₃): Fluorine’s inductive effects enhance stability while maintaining aromatic interactions .
Antimalarial Activity
  • 5-(4-(Methylsulfonyl)phenyl)-3-(piperazin-1-yl)pyrazin-2-amine (67) : Exhibits 95.7% purity and potent antimalarial activity. The methylsulfonyl group enhances target binding, while the piperazine moiety improves solubility .
  • 5-(4-(Methylsulfonyl)phenyl)-3-(4-(methylsulfonyl)piperazin-1-yl)pyrazin-2-amine (68) : Dual sulfonyl groups increase steric bulk, reducing potency (74% purity) compared to 67 .
Kinase Inhibition
  • VX-970 (M6620) : A clinical-stage ATR kinase inhibitor with an isopropylsulfonylphenyl group. Its design optimizes polar interactions for high selectivity (IC₅₀ < 10 nM) .
Chemiluminescence

Data Tables

Table 1: Key Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent logP (Predicted) Solubility
5-(2-Phenylphenyl)pyrazin-2-amine* C₁₆H₁₃N₃ 247.30 Biphenyl ~3.8 Low (hydrophobic)
5-Methylpyrazin-2-amine C₅H₇N₃ 109.13 Methyl 0.5 High
5-(Trifluoromethyl)pyrazin-2-amine C₅H₄F₃N₃ 163.10 Trifluoromethyl 1.9 Moderate
VX-970 (M6620) C₂₃H₂₅N₅O₃S₂ 449.5 Isopropylsulfonylphenyl 3.5 Low
5-(4-Methoxyphenyl)pyrazin-2-amine C₁₁H₁₁N₃O 201.23 Methoxyphenyl 2.1 Moderate

*Hypothetical data based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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